molecular formula C15H13N3OS3 B11674473 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11674473
M. Wt: 347.5 g/mol
InChI Key: HUZJHJFRGFSDMG-LZYBPNLTSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzothiazole ring, a thiophene ring, and a hydrazide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the condensation of this compound with 3-methylthiophene-2-carbaldehyde under acidic conditions produces the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzothiazole and thiophene rings may facilitate binding to specific proteins, while the hydrazide group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylthio)acetylhydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of both benzothiazole and thiophene rings, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development .

Properties

Molecular Formula

C15H13N3OS3

Molecular Weight

347.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H13N3OS3/c1-10-6-7-20-13(10)8-16-18-14(19)9-21-15-17-11-4-2-3-5-12(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b16-8+

InChI Key

HUZJHJFRGFSDMG-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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